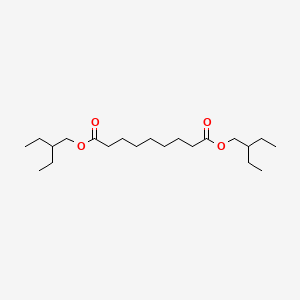

Bis(2-ethylbutyl) azelate

Description

Contextualization of Azelaic Acid as a Bio-Based Platform Chemical

Azelaic acid (C₉H₁₆O₄), a nine-carbon dicarboxylic acid, stands out as a valuable bio-based platform chemical. mdpi.comnih.gov It is primarily derived from the ozonolysis of oleic acid, a fatty acid abundant in various vegetable oils. mdpi.comresearchgate.netchemsrc.com This renewable origin positions azelaic acid as a sustainable alternative to petroleum-derived chemicals. ieabioenergy.com Its bifunctional nature, with carboxyl groups at both ends of its carbon chain, allows it to serve as a versatile monomer in the synthesis of a variety of products, including biodegradable polymers, plasticizers, and lubricants. mdpi.comnih.gov The market for azelaic acid is expanding, driven by its applications in polymers, plastics, and electronics, highlighting its growing industrial importance. mdpi.com

Overview of Diester Synthesis and Application Research

The two carboxylic acid groups of azelaic acid can react with alcohols to form diesters. This esterification process enhances properties like solubility, making them suitable for a broader range of applications. acs.org The synthesis of azelate diesters can be achieved through various methods, including chemical and enzymatic routes. mdpi.com Chemical synthesis often involves reacting azelaic acid with an alcohol in the presence of a catalyst, such as p-toluenesulfonic acid or titanate-based catalysts. nih.govrsc.org Enzymatic synthesis, utilizing enzymes like lipases, offers a greener alternative, proceeding under milder conditions. nih.gov

Azelate diesters are researched and utilized in numerous fields. They are extensively studied as plasticizers for polymers like polyvinyl chloride (PVC), offering a potentially less toxic alternative to traditional phthalate (B1215562) plasticizers. nih.govrsc.org For instance, diesters of azelaic acid have been investigated as plasticizers for rubber-like polymers and PVC. nih.gov Furthermore, their properties make them valuable as lubricants and as intermediates in the synthesis of other organic compounds. nih.govacs.org

Significance of Bis(2-ethylbutyl) Azelate within the Azelate Ester Class

This compound, with the chemical formula C₂₁H₄₀O₄, is a specific diester of azelaic acid. nih.gov It is formed by the esterification of azelaic acid with 2-ethyl-1-butanol (B44090). chemsrc.com This compound is noted for its applications as a plasticizer. epo.orgepo.org Its structure, featuring branched alkyl chains, can influence its physical properties, such as its plasticizing efficiency and compatibility with various polymers. The use of this compound has been cited in patent literature for applications in optical laminates and retardation elements, indicating its role in specialized material science applications. epo.orgepo.org

Scope and Objectives of Current Academic Inquiry into the Compound

| Property | Value |

| Molecular Formula | C₂₁H₄₀O₄ |

| Average Mass | 356.547 g/mol |

| Monoisotopic Mass | 356.29266 g/mol |

| CAS Number | 105-03-3 |

| Source: nih.govchemsrc.comepa.gov |

Properties

CAS No. |

105-03-3 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

bis(2-ethylbutyl) nonanedioate |

InChI |

InChI=1S/C21H40O4/c1-5-18(6-2)16-24-20(22)14-12-10-9-11-13-15-21(23)25-17-19(7-3)8-4/h18-19H,5-17H2,1-4H3 |

InChI Key |

HFEFYTCEBRSONX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization

Esterification Pathways for Bis(2-ethylbutyl) Azelate

The formation of this compound from azelaic acid and 2-ethylbutanol is a reversible reaction that requires a catalyst to achieve practical conversion rates. The primary pathways investigated for this synthesis are direct esterification using acid catalysts and biocatalytic esterification with enzymes.

Direct Esterification with Acid Catalysts

Direct esterification is a conventional method for producing esters. This process typically involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. The role of the catalyst is to protonate the carbonyl oxygen of the azelaic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the 2-ethylbutanol. Common acid catalysts are categorized as Brønsted acids and Lewis acids, which can be used in homogeneous or heterogeneous systems.

Brønsted acids, which are proton donors, are widely used catalysts for esterification. nih.govrsc.org In the synthesis of azelate esters, strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid have been traditionally employed. researchgate.netmdpi.com For instance, the synthesis of various azelate esters has been successfully carried out using concentrated sulfuric acid as the catalyst. ukm.myresearchgate.netresearchgate.net The reaction is typically performed by heating a mixture of the dicarboxylic acid and the alcohol, with the catalyst added to initiate the reaction. ukm.my Toluene is often used as a reaction medium to facilitate the removal of water, a byproduct of the esterification, through a Dean-Stark apparatus, which drives the equilibrium towards the product side. ukm.my

A study on the synthesis of various dicarboxylate esters, including those from azelaic acid, utilized a 1:2 molar ratio of dicarboxylic acid to alcohol and 2% wt of concentrated H₂SO₄ as the catalyst, with reaction temperatures between 120-130°C. ukm.my Another investigation into the synthesis of azelate esters for biolubricant applications also employed concentrated sulfuric acid as the catalyst. researchgate.netresearchgate.net Furthermore, a method for determining azelaic acid in cosmetics involves its derivatization through esterification with ethanol (B145695) using sulfuric acid as a catalyst at room temperature. researchgate.net

| Catalyst Type | Reactants | Reaction Conditions | Product Yield | Reference |

| Concentrated H₂SO₄ | Dicarboxylic acids, 2-ethyl-1-hexanol | 120-130°C, Toluene | Varied | ukm.my |

| Concentrated H₂SO₄ | Azelaic acid, Various alcohols | Not specified | Varied | researchgate.netresearchgate.net |

| Sulfuric acid | Azelaic acid, Ethanol | Room temperature, 10 min | Good for derivatization | researchgate.net |

Lewis acids, which are electron-pair acceptors, offer an alternative to Brønsted acids for esterification catalysis. wikipedia.org They function by coordinating to the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. wikipedia.orgmdpi.com Common Lewis acid catalysts are based on metals like aluminum, tin, and titanium. wikipedia.orgchempoint.com For example, titanium-based catalysts, such as Tyzor® organic titanates, have been shown to be effective and non-toxic Lewis acid catalysts for esterification reactions, leading to high-purity esters with high efficiency. chempoint.com These catalysts are typically added at temperatures above 150°C, with the reaction sustained between 180°C and 220°C for optimal conversion. chempoint.com The rapid removal of water is crucial to prevent catalyst deactivation. chempoint.com

In the context of dicarboxylic acids, Lewis acid catalysts like dibutyltin(IV) oxide and titanium(IV) butoxide have been used for the synthesis of poly(glycerol-diacid)s, including those derived from azelaic acid. researchgate.net These reactions were conducted at 150°C in a solvent-less system or in the presence of organic solvents like toluene. researchgate.net Another study mentions the use of Al³⁺-montmorillonite, a clay-based Lewis acid catalyst, as being highly effective for the esterification of dicarboxylic acids with various alcohols, yielding good to excellent results under mild conditions. researchgate.net

| Catalyst Type | Reactants | Reaction Conditions | Key Findings | Reference |

| Titanium-based (e.g., Tyzor®) | Carboxylic acids, Alcohols | 180-220°C | High efficiency, non-toxic | chempoint.com |

| Dibutyltin(IV) oxide, Titanium(IV) butoxide | Azelaic acid, Glycerol | 150°C, with or without solvent | Effective for polyester (B1180765) synthesis | researchgate.net |

| Al³⁺-montmorillonite | Dicarboxylic acids, Alcohols | Mild conditions | Good to excellent yields, reusable | researchgate.net |

Heterogeneous acid catalysts provide several advantages over their homogeneous counterparts, including easier separation from the reaction mixture, reduced corrosion, and potential for reuse, aligning with the principles of green chemistry. researchgate.netmdpi.comgoogle.com These catalysts are typically solid materials with acidic sites on their surface.

Examples of heterogeneous acid catalysts investigated for esterification include:

Ion-exchange resins: Sulfonic acid-functionalized resins are commonly used and have shown good activity and stability at elevated temperatures (up to 180°C). mdpi.comgoogle.com

Zeolites: Zeolites like H-ZSM-5 and H-beta have been tested, but their application can be limited by their small pore size, which may hinder reactions with bulky molecules. mdpi.com

Modified silica (B1680970) and clays (B1170129): Alumina has been reported as a bifunctional catalyst for the selective monoesterification of dicarboxylic acids. rsc.org Metal-exchanged montmorillonite (B579905) clays (Mⁿ⁺-mont), particularly Al³⁺-mont, have proven effective for synthesizing diesters from dicarboxylic acids. researchgate.net

Tungsten-based catalysts: A catalyst derived from tungstophosphoric acid and melamine, pyrolyzed at 500°C, has shown remarkable activity for the esterification of a broad range of carboxylic acids and can be recycled multiple times without significant loss of activity. acs.org Another system, H₂WO₄/SiO₂, has also been investigated for the esterification of oleic acid. mdpi.com

| Catalyst System | Catalyst Type | Key Advantages | Limitations | Reference |

| Ion-Exchange Resins | Sulfonic resins | High stability, reusable | - | mdpi.comgoogle.com |

| Zeolites | H-ZSM-5, H-beta | - | Small pore size can be limiting | mdpi.com |

| Modified Clays | Al³⁺-montmorillonite | Eco-friendly, low cost, reusable | - | researchgate.net |

| Tungsten-based | Pyrolyzed HPW/melamine | Highly active, recyclable | - | acs.org |

| Bifunctional Alumina | Alumina | Selective for monoesterification | Not ideal for diester synthesis | rsc.org |

Biocatalytic Esterification Utilizing Immobilized Lipases

Biocatalytic synthesis, employing enzymes as catalysts, presents a sustainable and highly selective alternative to conventional chemical methods. units.itnih.gov Lipases are particularly effective for esterification reactions, operating under mild conditions (typically 40-90°C) and often in solvent-free systems, which reduces the environmental impact. units.it The use of immobilized lipases is preferred as it facilitates catalyst recovery and reuse, enhancing the economic viability of the process. nih.govum.esresearchgate.net

The selection of the appropriate lipase (B570770) is crucial for the efficient synthesis of azelate esters. Candida antarctica lipase B (CALB), often commercialized in an immobilized form as Novozym® 435, is one of the most widely and successfully used lipases for the esterification of dicarboxylic acids, including azelaic acid. nih.govnih.govmdpi.comnih.govnih.gov

Studies have demonstrated the ability of Novozym® 435 to catalyze the synthesis of various diesters. For instance, it has been used to produce bis(2-ethylbutyl) adipate (B1204190) and sebacate (B1225510) in a solvent-free system. nih.govum.esresearchgate.net The optimal conditions for these syntheses were found to be around 50°C with a biocatalyst concentration of 2.5% (w/w). nih.govum.es An excess of the alcohol is often required to compensate for evaporation and drive the reaction towards completion. nih.govum.es The enzyme has also been shown to be reusable for multiple cycles without a significant drop in activity. nih.govum.es

Research on the synthesis of dilauryl azelate using Novozym 435 optimized the reaction conditions to a temperature of 46°C, a reaction time of 360 minutes, and a 1:4.1 molar ratio of azelaic acid to lauryl alcohol. nih.govnih.gov Another study on the enzymatic synthesis of azelaic acid esters also highlighted Novozyme 435 as showing the highest activity for esterification among the tested lipases. nih.gov The addition of molecular sieves to remove the byproduct water was found to significantly increase the substrate conversion to over 98%. nih.gov While direct studies on this compound are less common, the successful synthesis of the structurally similar bis(2-ethylhexyl) azelate has been reported using Novozym® 435. nih.govresearchgate.net

| Enzyme | Support/Form | Substrates | Key Findings | Reference |

| Candida antarctica lipase B (Novozym® 435) | Immobilized on macroporous acrylic resin | Azelaic acid, Lauryl alcohol | Optimal conditions: 46°C, 360 min, 1:4.1 molar ratio | nih.govnih.gov |

| Candida antarctica lipase B (Novozym® 435) | Immobilized | Adipic/Sebacic acid, 2-ethyl-1-butanol (B44090) | Optimal conditions: 50°C, 2.5% biocatalyst, excess alcohol. Reusable for 7 cycles. | nih.govum.es |

| Candida antarctica lipase B (Novozym® 435) | Immobilized | Azelaic acid, Phenolic glycosides | Highest activity among tested lipases. >98% conversion with water removal. | nih.gov |

| Candida antarctica lipase B (Novozym® 435) | Immobilized | Azelaic acid, 2-ethylhexanol | Successful synthesis of the similar bis(2-ethylhexyl) azelate. | nih.govresearchgate.net |

Solvent-Free Reaction System Development

The development of solvent-free reaction systems represents a significant advancement in the synthesis of diesters like this compound. These systems align with the principles of green chemistry by eliminating the need for organic solvents, which simplifies product purification, reduces waste, and lowers energy consumption. nih.govresearchgate.net The synthesis of various esters, including those with cosmetic and lubricant applications, is increasingly being performed in solvent-free media. nih.govresearchgate.net

For the production of similar branched-chain diesters, such as bis(2-ethylbutyl) adipate and bis(2-ethylbutyl) sebacate, lipase-based catalysis in a solvent-free environment has proven effective. um.esnih.govum.es The use of immobilized lipases, like Novozym® 435, is particularly advantageous as it can function efficiently in non-aqueous conditions, requiring only a minimal water layer to maintain its catalytic activity. nih.gov This approach avoids the complications associated with solvent recovery and potential product contamination. mdpi.com The high boiling point of this compound makes it suitable for solvent-free synthesis where reactants themselves act as the solvent medium. The primary challenge in these systems often involves managing the volatility of the alcohol reactant, such as 2-ethyl-1-butanol, which can be lost through evaporation at elevated reaction temperatures. um.esresearchgate.net

Optimization of Biocatalytic Reaction Parameters

Biocatalytic synthesis, primarily using lipases, has become a focal point for producing high-purity azelate esters under mild conditions. Lipases, especially immobilized forms like Candida antarctica lipase B (CALB), are favored for their high catalytic activity in esterifying dicarboxylic acids. mdpi.commdpi.com The optimization of key reaction parameters is crucial for maximizing conversion yield and process efficiency.

The molar ratio between the acid (azelaic acid) and the alcohol (2-ethylbutanol) is a critical parameter influencing the equilibrium of the esterification reaction. To drive the reaction towards the formation of the diester, an excess of the alcohol is typically employed. This strategy compensates for potential alcohol loss due to evaporation at higher temperatures and shifts the reaction equilibrium to favor higher conversion rates. researchgate.netresearchgate.net

In the synthesis of analogous diesters like bis(2-ethylbutyl) adipate and sebacate, optimizing the molar excess of 2-ethyl-1-butanol was found to be essential. nih.gov For instance, a 15% molar excess of the alcohol was optimal for the adipate diester, while a 25% excess was needed for the sebacate. nih.gov Similarly, for the synthesis of dilauryl azelate, the degree of conversion increased until the substrate molar ratio of azelaic acid to lauryl alcohol reached 1:4.1. mdpi.comdntb.gov.ua This indicates that for a given acid, an optimal alcohol excess exists that maximizes product yield without incurring unnecessary costs from large amounts of unreacted alcohol.

| Ester Synthesized | Catalyst | Optimal Substrate Molar Ratio (Acid:Alcohol) | Reference |

|---|---|---|---|

| Dilauryl Azelate | Novozym 435 | 1:4.1 | dntb.gov.ua |

| Bis(2-ethylbutyl) Adipate | Novozym® 435 | 1:2.3 (15% alcohol excess) | nih.gov |

| Bis(2-ethylbutyl) Sebacate | Novozym® 435 | 1:2.5 (25% alcohol excess) | nih.gov |

| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 1:1.1 (10% alcohol excess) | researchgate.net |

Temperature and reaction time are interdependent parameters that significantly affect reaction rate and final conversion. Higher temperatures generally increase the reaction rate but can also lead to enzyme deactivation and increased alcohol evaporation in solvent-free systems. researchgate.net Therefore, an optimal temperature must be determined that balances reaction speed with enzyme stability and substrate stability.

For the synthesis of bis(2-ethylbutyl) adipate and sebacate, a temperature of 50°C was found to be optimal, providing a compromise between reaction rate and minimizing the evaporation of 2-ethyl-1-butanol. um.esnih.gov In the synthesis of dilauryl azelate, an optimal temperature of 46°C and a reaction time of 360 minutes were identified through response surface methodology. mdpi.comdntb.gov.ua Studies on other esters show that optimal temperatures can range from 40°C to 80°C depending on the specific substrates and catalyst used. researchgate.netresearchgate.netmdpi.com Longer reaction times generally lead to higher conversion, until the reaction reaches equilibrium or the enzyme begins to lose activity. mdpi.com

| Ester Synthesized | Catalyst | Optimal Temperature | Optimal Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Dilauryl Azelate | Novozym 435 | 46°C | 360 min | >97% | dntb.gov.ua |

| Bis(2-ethylbutyl) Adipate/Sebacate | Novozym® 435 | 50°C | Not specified | High Yield | nih.gov |

| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 70°C | Not specified | >97% | researchgate.net |

| Dimethyl Adipate | Immobilized C. antarctica lipase B | 58.5°C | 358 min | 97.6% (Predicted) | researchgate.net |

A key advantage of using immobilized enzymes is their potential for recovery and reuse over multiple reaction cycles, which is crucial for the economic viability of the process. nih.govijbiotech.com The reusability of Novozym® 435 has been demonstrated to be high in the synthesis of branched-chain diesters. In the production of bis(2-ethylbutyl) adipate and sebacate, the enzyme was successfully reused for seven consecutive cycles without a significant loss of activity. nih.gov For the synthesis of 2-ethylhexyl 2-methylhexanoate, the immobilized enzyme could be reused for six cycles. researchgate.netsemanticscholar.org The stability and reusability of the biocatalyst are often enhanced by the immobilization technique and the reaction conditions, such as washing the enzyme between cycles to remove adsorbed products or byproducts. derpharmachemica.com

| Ester/Process | Biocatalyst | Number of Reuses | Remaining Activity | Reference |

|---|---|---|---|---|

| Bis(2-ethylbutyl) Adipate/Sebacate Synthesis | Novozym® 435 | 7 cycles | High yield maintained | nih.gov |

| 2-Ethylhexyl 2-Methylhexanoate Synthesis | Novozym® 435 | 6 cycles | Not specified | researchgate.net |

| Octyl Formate Synthesis | Novozym 435 | 10 reactions | ~94.86% conversion maintained | nih.gov |

| Fatty Acid Methyl Ester Synthesis | Cross-linked Bacillus sp. PS35 Lipase | 20 uses | 77.5% of original activity | ijbiotech.com |

Transesterification Routes for Alkyl Azelate Conversion

Transesterification, or alcoholysis, offers an alternative pathway to direct esterification for synthesizing this compound. This method involves reacting a starting ester of azelaic acid, such as dimethyl azelate or diethyl azelate, with 2-ethylbutanol in the presence of a catalyst. researchgate.netgoogle.com This route can be advantageous because the starting dialkyl azelates are often easier to handle and purify than azelaic acid itself. researchgate.net

The synthesis of bis(2-ethylhexyl) azelate from diethyl azelate and 2-ethylhexanol using the immobilized lipase Novozym® 435 serves as a model for this type of reaction. researchgate.netum.es The process is a series of two consecutive, reversible Ping-Pong Bi-Bi reactions. um.es A key aspect of this process is the removal of the byproduct, in this case, ethanol, to drive the reaction towards completion. um.esgoogle.com Operating at a temperature sufficient to vaporize the byproduct alcohol (e.g., 70°C for ethanol) makes the reaction effectively irreversible and pushes the equilibrium towards the final diester product. um.es

Novel Reaction Engineering Approaches

For reactions limited by substrate volatility, such as the loss of 2-ethyl-1-butanol at elevated temperatures, a fed-batch reactor strategy can be employed. um.es In this setup, the volatile alcohol is added portion-wise or continuously throughout the reaction to maintain its optimal concentration, thereby achieving high product concentrations of around 75% (w/w). um.es This contrasts with batch reactors, where an initial excess of alcohol is required, or packed-bed reactors, which may result in lower final product concentrations for this type of reaction. um.es

The development of detailed kinetic models is another crucial engineering approach. For the transesterification synthesis of bis(2-ethylhexyl) azelate, rate equations for two simultaneous Ping-Pong reactions in series have been developed. um.es Such models, when integrated into reactor design software, allow for the precise determination of kinetic parameters and the simulation of reactor performance, leading to optimized process conditions and reactor design. um.es The combination of protein engineering to improve biocatalyst stability and process engineering to shift reaction equilibria represents a powerful dual approach for developing industrially viable biocatalytic technologies. researchgate.net

for this compound

Reactive Distillation Techniques for Water Removal

The esterification of azelaic acid with 2-ethylbutanol to produce this compound is a reversible reaction. The removal of water, a by-product, is crucial to shift the equilibrium towards the product side and achieve high conversion rates. Reactive distillation is an advanced process intensification technique that combines chemical reaction and distillation in a single unit. This integrated approach offers several advantages over conventional batch processes.

In the context of this compound synthesis, reactive distillation allows for the continuous removal of water from the reaction zone. As the esterification proceeds in the reactive section of the distillation column, the water formed is immediately vaporized along with any unreacted alcohol. This vapor stream moves up the column, where it is separated from the alcohol, which can then be recycled back to the reactor. This in-situ removal of water not only drives the reaction to completion but also minimizes the potential for side reactions and improves the purity of the final product.

The efficiency of reactive distillation is influenced by several parameters, including the type of catalyst used (e.g., solid acid catalysts), the column's operating pressure and temperature, and the molar ratio of the reactants. Research into similar esterification processes has shown that optimizing these parameters can lead to significant improvements in reaction conversion and selectivity.

Continuous Flow Reactor Design for Efficient Production

The shift from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the desire for improved safety, consistency, and efficiency. Continuous flow reactors, such as packed bed reactors (PBRs) and continuous stirred-tank reactors (CSTRs), offer precise control over reaction parameters, leading to higher yields and more consistent product quality for this compound production.

In a continuous flow setup for this compound synthesis, the reactants (azelaic acid and 2-ethylbutanol) are continuously fed into the reactor containing a catalyst. The reaction mixture then flows through the reactor, and the product stream is continuously withdrawn. This mode of operation allows for excellent heat and mass transfer, which is particularly important for managing the exothermic nature of the esterification reaction.

The design of the continuous flow reactor is critical to its performance. Factors such as the reactor volume, catalyst loading, and residence time distribution must be carefully considered to maximize throughput and conversion. For instance, the use of a packed bed reactor with a solid acid catalyst can simplify catalyst separation and reuse, contributing to a more sustainable and cost-effective process.

Table 1: Comparison of Reactor Technologies for this compound Synthesis

| Feature | Batch Reactor | Continuous Flow Reactor (PBR/CSTR) |

| Operation Mode | Discontinuous | Continuous |

| Process Control | Less precise, potential for hotspots | Precise control of temperature, pressure, and flow rates |

| Heat & Mass Transfer | Can be limited, especially at scale | Excellent heat and mass transfer |

| Product Consistency | Batch-to-batch variation | High consistency |

| Safety | Higher risk due to large reactant volumes | Inherently safer with smaller reaction volumes |

| Scalability | Difficult to scale up | Easily scalable by numbering up (parallel reactors) |

| Catalyst Handling | Separation can be challenging | Simplified separation, especially with packed beds |

Minimization of Alcohol Volatilization in Synthesis

2-Ethylbutanol, one of the key reactants in the synthesis of this compound, is a volatile organic compound (VOC). Its loss through volatilization during the synthesis process represents not only an economic loss but also an environmental concern. Therefore, minimizing alcohol volatilization is a critical aspect of process optimization.

Several strategies can be employed to reduce the volatilization of 2-ethylbutanol. Operating the reactor at a moderate pressure can help to keep the alcohol in the liquid phase. Additionally, the use of a condenser in the reactor setup is essential to capture any vaporized alcohol and return it to the reaction mixture.

The design of the reactor and the associated equipment also plays a role. In a continuous flow system, the enclosed nature of the reactor inherently minimizes fugitive emissions compared to an open or vented batch reactor. Furthermore, optimizing the reaction temperature to the lowest effective level can reduce the vapor pressure of the alcohol and thus its tendency to volatilize.

Sustainable Synthesis Principles and Green Chemistry Metrics

Azelaic acid, a key precursor for this compound, is a bio-based dicarboxylic acid that can be derived from the oxidative cleavage of oleic acid, which is abundant in vegetable oils. units.itresearchgate.net This provides a renewable alternative to petroleum-based feedstocks. Research has focused on developing sustainable methods for azelaic acid production, such as using greener oxidants like hydrogen peroxide with recyclable heterogeneous catalysts. researchgate.net

The principles of green chemistry are being applied to the esterification process itself. This includes the use of non-toxic, reusable catalysts to replace traditional mineral acids, which are corrosive and generate significant waste. Enzymatic catalysis, using lipases, has also been explored as a milder and more selective alternative for the synthesis of azelate esters. mdpi.com

To quantify the "greenness" of a chemical process, various metrics have been developed. These metrics provide a framework for assessing the environmental impact and resource efficiency of a synthesis route.

Table 2: Key Green Chemistry Metrics for Esterification Processes

| Metric | Description | Goal |

| Atom Economy | A measure of how many atoms of the reactants are incorporated into the final desired product. | Maximize (approaching 100%) |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | Minimize (approaching 0) |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials (reactants, solvents, process aids) used to the mass of the final product. | Minimize (approaching 1) |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants used. | Maximize (approaching 100%) |

By applying these metrics, chemists and chemical engineers can compare different synthetic routes for this compound and identify areas for improvement. For example, a process with a high E-factor would signal the need to reduce waste generation, perhaps by improving reaction selectivity or by recycling solvents and catalysts. The adoption of sustainable synthesis principles and the rigorous application of green chemistry metrics are essential for the future of this compound production, ensuring that this valuable compound can be manufactured in a way that is both profitable and responsible.

Sophisticated Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating bis(2-ethylbutyl) azelate from reaction precursors, byproducts, and impurities, allowing for its accurate quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns, allowing for definitive identification.

For diesters, GC analysis is often performed to monitor the progress of the synthesis reaction and to quantify the final product. um.es In a typical setup, a capillary column such as an HP-5MS is used, and the oven temperature is programmed to increase gradually to ensure the separation of components with different boiling points. researchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (356.57 g/mol ) and a series of fragment ions resulting from the cleavage of the ester bonds and alkyl chains. While specific experimental spectra for this compound are not widely published, analysis of a closely related compound, bis(2-ethylhexyl) azelate, shows characteristic fragments that can be used for analogy. nih.gov

Table 1: Expected Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 356 | [M]⁺ (Molecular Ion) |

| 271 | [M - C₆H₁₃]⁺ |

| 189 | [Azelaic acid + H]⁺ |

| 85 | [C₆H₁₃]⁺ (2-ethylbutyl group) |

Note: This table is predictive, based on the chemical structure and fragmentation patterns of similar ester compounds.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume in solution. epa.gov It is particularly useful for analyzing polymers and can be applied to esters like this compound to assess purity and detect the presence of oligomeric species or unreacted high-molecular-weight precursors. lcms.czresearchgate.net

In GPC, a solution of the sample is passed through a column packed with porous gel beads. epa.gov Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. lcms.cz This separation mechanism allows for the determination of the molecular weight distribution of the sample. For a pure compound like this compound, GPC analysis would be expected to yield a single, sharp peak corresponding to its specific molecular weight. The technique is valuable in quality control to ensure the absence of polymeric impurities that could affect the performance properties of the final product. lcms.cz

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of synthesized molecules. Methods like FTIR and NMR provide detailed information about the functional groups and the precise arrangement of atoms within the this compound molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acsmaterial.com When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint".

The FTIR spectrum of this compound is characterized by strong absorption bands indicative of its ester functionality. Research on similar azelate esters confirms the presence of a prominent carbonyl (C=O) stretching vibration and a carbon-oxygen (C-O) stretching vibration. researchgate.net The absence of a broad O-H absorption band (typically around 3300 cm⁻¹) would confirm that the precursor azelaic acid and 2-ethyl-1-butanol (B44090) have been fully converted. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1740 | C=O stretch | Ester |

Source: Data derived from studies on similar azelate esters. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Both ¹H (proton) and ¹³C NMR provide information on the chemical environment of each atom in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons in the 2-ethylbutyl and azelate portions of the molecule. The protons on the carbon adjacent to the ester oxygen (-OCH₂-) are characteristically shifted downfield. researchgate.net The integration of the signal peaks provides a ratio of the number of protons in each unique environment, confirming the structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.0-4.1 | Doublet | -O-CH₂ -CH(CH₂CH₃)CH₂CH₂CH₃ |

| ~2.2-2.3 | Triplet | -OOC-CH₂ -(CH₂)₅-CH₂-COO- |

| ~1.5-1.6 | Multiplet | -OOC-CH₂-CH₂ - and -CH(CH₂CH₃)CH₂ CH₂CH₃ |

| ~1.2-1.4 | Multiplet | Central methylene (B1212753) groups of azelate and ethylbutyl chains |

Note: Predicted values based on standard chemical shifts and data from similar esters. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group appears at a characteristic downfield shift. The spectrum complements the ¹H NMR data to provide unambiguous structural confirmation.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173-174 | Ester Carbonyl (C =O) |

| ~68-70 | C H₂-O- (Ester linkage) |

| ~25-40 | Methylene and methine carbons of alkyl chains |

Note: Predicted values based on standard chemical shifts and data from similar esters. researchgate.net

Thermal Analysis Techniques for Material Science Studies

Thermal analysis techniques are crucial for characterizing the material properties of this compound, particularly for its applications in material science and as a lubricant base oil, where performance at different temperatures is critical. These methods measure changes in physical properties as a function of temperature.

Research has identified the pour point of di-2-ethylbutyl azelate to be -50 °C. researchgate.netresearchgate.net The pour point is the lowest temperature at which a liquid retains its ability to flow, a critical parameter for lubricants intended for use in cold environments. This very low pour point indicates excellent low-temperature performance.

Differential Scanning Calorimetry (DSC) in Polymer Integration Research

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers and the effect of additives like plasticizers. bournemouth.ac.uknih.gov In the context of polymer integration, DSC is instrumental in determining the glass transition temperature (Tg) of a polymer matrix, which is a key indicator of a plasticizer's efficiency. acs.orgresearchgate.net When this compound is incorporated into a polymer such as Poly(vinyl chloride) (PVC), it positions itself between the polymer chains, increasing the free volume and enhancing chain mobility. This results in a lowering of the Tg. acs.orgmdpi.com

A typical DSC analysis of a PVC film plasticized with a branched ester would show a single glass transition temperature, indicating good miscibility between the polymer and the plasticizer. acs.org The expected Tg for PVC plasticized with this compound would be significantly lower than that of unplasticized PVC (around 80-85°C). acs.orgresearchgate.net

Table 1: Expected Impact of this compound on the Glass Transition Temperature (Tg) of PVC as determined by DSC

| Material | Expected Tg (°C) |

| Unplasticized PVC | 80 - 85 |

| PVC + this compound | Significantly < 80 |

This table is based on the general principles of polymer plasticization and data from analogous branched ester plasticizers.

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Ester plasticizers can influence the thermal stability of polymers like PVC. Some studies have shown that the incorporation of certain ester plasticizers can enhance the thermal stability of the polymer matrix. mdpi.comresearchgate.net For example, research on a novel epoxidized glycidyl (B131873) ester plasticizer demonstrated an increase in the initial decomposition temperature of PVC films. mdpi.com This is often attributed to the plasticizer's ability to scavenge acidic byproducts of polymer degradation, such as HCl in the case of PVC. mdpi.com

A TGA curve for a plasticizer like this compound would show the temperature range over which it volatilizes and decomposes. When blended with a polymer, the TGA curve of the resulting material will exhibit decomposition stages that reflect the stability of both the polymer and the plasticizer. scielo.br The thermal stability of this compound itself is expected to be high, a desirable characteristic for a plasticizer used in applications that may involve elevated temperatures during processing or end-use. Research on similar branched dicarboxylate esters has shown high oxidative stability. ukm.my

Table 2: Representative TGA Data for Ester Plasticizers

| Parameter | Dioctyl Phthalate (B1215562) (DOP) | Novel Soybean Oil-Based Hyperbranched Ester (SOHE) |

| Initial Decomposition Temp (Ti) (°C) | ~270 | ~407 |

| Temp at 10% Mass Loss (T10) (°C) | ~300 | ~405 |

| Temp at 50% Mass Loss (T50) (°C) | ~330 | ~459 |

This table presents comparative data from a study on a novel bio-based plasticizer versus a conventional one to illustrate the type of information obtained from TGA. acs.org Data for this compound would be expected to show high thermal stability.

Advanced Characterization for Industrial Fluid Performance

In its application as an industrial fluid, such as a lubricant or insulating fluid, this compound is subjected to a range of advanced characterization techniques to evaluate its performance under operational conditions.

Rheological Property Characterization of Azelate Esters

The rheological properties of a lubricant are paramount to its function, defining its flow behavior and how it changes with temperature, pressure, and shear stress. For this compound, key rheological parameters include viscosity, viscosity index, and shear stability.

Research has shown that branched azelate esters, including this compound, exhibit excellent low-temperature properties, which is a significant advantage in many lubricant applications. asianpubs.org The branching in the alcohol moiety of the ester contributes to a lower pour point. asianpubs.org Studies on a range of azelate esters have demonstrated that they can be classified as non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. ukm.myasianpubs.org

The viscosity of dicarboxylate esters generally increases with the length of the carbon chain of the diacid. ukm.my The viscosity index (VI), which indicates the stability of the viscosity over a range of temperatures, is typically high for these types of esters, signifying good performance in applications with fluctuating temperatures. ukm.my

Table 3: Rheological and Physical Properties of Branched Azelate Esters

| Property | Di-2-ethylbutyl azelate | Di-2-ethylhexanol azelate |

| Pour Point (°C) | -50 | -58 |

Data sourced from a comparative study of green ester oils. asianpubs.org

Table 4: Representative Viscosity Data for Dicarboxylate Esters

| Dicarboxylate Ester | Viscosity at 40°C (cSt) | Viscosity at 100°C (cSt) | Viscosity Index (VI) |

| Di-2-ethyhexyl dodecanedioate | 19.98 | 5.4 | High |

| Di-2-ethyhexyl azelate | - | - | 178 - 216 |

| Di-2-ethyhexyl suberate | - | - | High |

This table provides data from a study on branched dicarboxylate esters to illustrate typical viscosity values and indices. ukm.my Specific viscosity data for this compound is not detailed in the available literature.

Tribological Performance Assessment in Lubricant Formulations

Tribology is the study of friction, wear, and lubrication. The tribological performance of this compound is a critical aspect of its use as a base oil or additive in lubricant formulations. The primary goal is to minimize friction and wear between moving surfaces.

Studies on azelate esters have shown that they can provide boundary lubrication with a low coefficient of friction. asianpubs.org The polarity of the ester groups allows them to adsorb onto metal surfaces, forming a protective film that prevents direct metal-to-metal contact. usp.br Research on various dicarboxylate esters indicated that those with higher molecular weight and viscosity tend to exhibit lower coefficients of friction. ukm.my

The coefficient of friction for lubricants containing dicarboxylate esters is typically evaluated at different temperatures to simulate operational conditions. ukm.my It has been observed that the coefficient of friction may increase with temperature due to a decrease in the lubricant's viscosity. ukm.my

Table 5: Representative Coefficient of Friction (COF) for Dicarboxylate Esters

| Dicarboxylate Ester | COF at 40°C | COF at 100°C |

| Di-2-ethyhexyl dodecanedioate | 0.11 ± 0.01 | 0.17 ± 0.00 |

| Di-2-ethyhexyl azelate | 0.20 ± 0.02 | 0.25 ± 0.01 |

| Di-2-ethyhexyl suberate | 0.24 ± 0.01 | 0.29 ± 0.01 |

This table presents data from a study on branched dicarboxylate esters to illustrate typical tribological performance. ukm.my The values represent the mean ± standard deviation.

Dielectric Property Measurements in Insulating Fluids

In applications such as transformer oils or other insulating fluids, the dielectric properties of this compound are of prime importance. Key dielectric properties include the dielectric constant (relative permittivity), dielectric loss factor (tan δ), and volume resistivity.

Synthetic esters, due to the presence of polar ester groups, generally have a higher dielectric constant compared to mineral oils. mdpi.com A higher dielectric constant can be advantageous in some applications, such as in oil-paper composite insulation systems, where it helps to create a more uniform electric field distribution. mdpi.com

The dielectric loss factor is a measure of the energy lost as heat within the insulating material under an alternating electric field. A low dielectric loss is desirable to minimize energy dissipation and prevent thermal breakdown. mdpi.comgoogle.com The volume resistivity is an indicator of the material's ability to resist the flow of direct current and is a measure of its insulating capability. mdpi.com

While specific dielectric data for this compound is scarce, studies on other diesters and synthetic esters provide insight into their expected behavior. For instance, research on di-(3-methyl-butyl)azelate showed that its dielectric properties are temperature and frequency-dependent. dtic.mil

Table 6: General Dielectric Properties of Synthetic Ester Insulating Fluids

| Property | Typical Value for Synthetic Ester |

| Relative Dielectric Constant | ~3.3 |

| Dielectric Loss Factor (tan δ) | Low |

| Volume Resistivity | High |

This table provides typical values for synthetic ester insulating fluids based on general literature. mdpi.comtheiet.org Specific values for this compound may vary.

Applications in Advanced Materials Science and Engineering

Polymer Modification and Plasticization Research

Bis(2-ethylbutyl) azelate is integrated into various polymer systems, most notably polyvinyl chloride (PVC), to modify their physical properties. nanoaxisllc.comatamanchemicals.com The process involves blending the plasticizer with the polymer resin, which allows the this compound molecules to position themselves between the polymer chains. This spacing reduces the intermolecular forces between the polymer chains, resulting in a more flexible and easily processable material. This compound is also utilized as a plasticizer for cellulosics and polystyrene. nih.govatamanchemicals.com

The primary function of this compound as a plasticizer is to impart flexibility to otherwise rigid polymers. A key advantage of this compound is its effectiveness at low temperatures, a critical attribute for applications in environments with wide temperature fluctuations. nih.gov It also offers high plasticizing efficiency and low volatility, which contributes to the long-term stability and performance of the plasticized material. atamanchemicals.com The incorporation of this compound can also improve the processability of polymer blends by lowering their melt viscosity, making them easier to mold and shape.

Research has shown that this compound exhibits good compatibility with a range of polymer matrices. atamanchemicals.com It is particularly effective with PVC and can also be used with synthetic rubbers such as nitrile rubber, styrene-butadiene rubber, and chloroprene (B89495) rubber. atamanchemicals.com This compatibility is crucial for preventing the plasticizer from leaching out of the polymer over time, a phenomenon that can lead to embrittlement of the material and contamination of the surrounding environment. The good miscibility of this compound with polymers is a key factor in its performance. indusvalleychemical.com

In some formulations, this compound is used in conjunction with other plasticizers to achieve a specific balance of properties. atamanchemicals.com As a co-plasticizer, it can enhance the low-temperature performance of a polymer composite while another plasticizer might contribute to other desired characteristics, such as improved UV stability or stain resistance. This approach allows for the fine-tuning of the final material's properties to meet the demands of specific applications.

Development of High-Performance Industrial Lubricants and Fluids

Beyond its role in polymers, this compound is a key component in the formulation of high-performance lubricants. Its desirable properties include a high viscosity index, low pour point, and good thermal stability. mdpi.com

There is a growing demand for environmentally friendly lubricants, and this compound, which can be derived from bio-based sources like azelaic acid, is a valuable component in this area. mdpi.com It serves as a basestock for synthetic lubricants, offering excellent performance characteristics. nih.gov Research into bio-based lubricants has shown that esters synthesized from branched-chain alcohols, such as 2-ethylhexanol (a precursor to this compound), can significantly lower the pour point of the lubricant. researchgate.net For instance, Bis(2-ethylhexyl) azelate, a closely related compound, has a pour point of -62.22 °C and a viscosity index of 138. mdpi.com

The following table summarizes the key properties of a related azelate ester, providing an indication of the performance characteristics of this class of compounds in lubricant applications.

| Property | Value |

| Molecular Weight | 412.6 g/mol |

| Viscosity Index | 138 |

| Pour Point | -62.22 °C |

Data for Bis(2-ethylhexyl) azelate mdpi.com

The development of lubricants with a low pour point is critical for applications in cold climates, and the use of branched-chain alcohols in the synthesis of ester basestocks is a key strategy to achieve this. researchgate.net

Research into Specialty Solvents and Chemical Intermediates

Beyond its role in lubrication, this compound is also being explored for its potential as a specialty solvent and a chemical intermediate in the production of advanced polymers.

The coatings industry is under increasing pressure to reduce its reliance on volatile organic compounds (VOCs) and other hazardous solvents. This has spurred research into safer, more environmentally friendly alternatives. Esters, in general, are being investigated as green solvents due to their lower toxicity and, in many cases, good biodegradability.

While specific research on this compound as a primary solvent in coatings is not extensively documented in publicly available literature, its properties suggest potential in this area. Its high boiling point and low volatility would contribute to a low-VOC profile. Furthermore, its use as a plasticizer in coatings is known, where it enhances flexibility and durability of the paint film. atamanchemicals.com This existing application indicates good compatibility with various resin systems, a crucial characteristic for a solvent. Further research is needed to fully evaluate its efficacy as a primary or co-solvent in eco-friendly coating formulations.

This compound serves as a valuable chemical intermediate, particularly in the synthesis of polyesters and other polymers. Its difunctional nature, with two ester groups, allows it to be incorporated into polymer chains, modifying their properties.

One significant application is in the production of polyester (B1180765) polyols, which are key components in the manufacture of polyurethanes. By reacting azelaic acid (from which this compound is derived) with a polyol, a polyester polyol with specific characteristics can be created. The incorporation of the azelate structure can impart improved flexibility, low-temperature performance, and hydrolytic stability to the final polyurethane product. This makes it a desirable intermediate for creating high-performance elastomers, coatings, and adhesives.

The demand for effective and environmentally responsible industrial cleaning and degreasing agents has led to the exploration of ester-based solvents. Esters are known for their ability to dissolve oils, greases, and other organic contaminants.

While direct formulations containing this compound for industrial cleaning are not widely published, the general class of fatty acid esters is recognized for its potential in this field. Their low toxicity, good biodegradability, and high solvency for non-polar substances make them attractive alternatives to traditional, more hazardous solvents. The high boiling point of this compound would also make it suitable for use in cleaning applications where low volatility is desired to reduce emissions and worker exposure. Further formulation development and performance testing are required to fully establish its role in this application.

Energy-Related Applications of Azelate Esters

Esters derived from azelaic acid, a naturally occurring dicarboxylic acid, are demonstrating significant potential in various energy-related fields within materials science and engineering. Their inherent properties, such as thermal stability and specific dielectric characteristics, make them candidates for advanced applications. This section explores the investigation of azelate esters, with a focus on the potential of compounds like this compound, in thermal energy storage and as dielectric fluids.

Thermal Energy Storage Material Investigations

Thermal energy storage (TES) is a critical technology for improving the efficiency of energy systems by storing thermal energy for later use. Phase change materials (PCMs) are a key component of latent heat storage systems, absorbing and releasing large amounts of energy at a constant temperature during their phase transition.

Research Findings on Azelaic Acid as a PCM:

Recent research has highlighted the parent compound, azelaic acid, as a promising organic PCM for medium-temperature applications. nih.govacs.org Pure azelaic acid exhibits a melting temperature of approximately 108.0 °C and a high latent heat storage capacity of around 202 J/g. nih.govacs.org These properties make it suitable for applications where stable temperature output in this range is required.

However, pure azelaic acid faces challenges common to many organic PCMs, including low thermal conductivity and potential leakage when in its liquid state. To address these issues, studies have focused on creating shape-stabilized composite PCMs. One notable approach involves impregnating azelaic acid into a porous matrix of expanded graphite (B72142) (EG). nih.govacs.org This method has shown considerable success in:

Preventing Leakage: The capillary forces within the porous graphite network effectively contain the molten azelaic acid. nih.govacs.org

Enhancing Thermal Conductivity: The incorporation of expanded graphite significantly improves the rate of heat transfer into and out of the PCM. nih.govacs.org

Improving Stability: Composites of azelaic acid and expanded graphite have demonstrated high thermal stability and durability over numerous heating and cooling cycles. nih.govacs.org

While direct research on this compound as a PCM is limited, the findings on azelaic acid provide a strong basis for its potential. Esterification of azelaic acid can modify its melting point and other thermal properties, potentially allowing for the tuning of azelate esters for specific temperature ranges in thermal energy storage applications.

| Property | Value | Significance |

|---|---|---|

| Melting Temperature | ~108.0 °C | Suitable for medium-temperature thermal energy storage applications. |

| Latent Heat Storage Capacity | ~202 J/g | High capacity for storing thermal energy. |

| Supercooling Degree | Relatively low (5.8 °C) | Reduces the need for nucleating agents to initiate solidification. |

Dielectric Fluid Development

Dielectric fluids are essential in high-voltage electrical equipment, such as transformers and capacitors, for insulation and cooling. For decades, mineral oils have been the standard, but concerns over their environmental impact and flammability have driven research into alternatives. Synthetic esters have emerged as a promising class of biodegradable and high-performance dielectric fluids. mdpi.com

General Properties of Synthetic Esters as Dielectric Fluids:

Synthetic esters offer several advantages over traditional mineral oils:

High Fire Point: They are classified as K-class fluids, with a fire point typically above 300°C, significantly enhancing fire safety. mdpi.com

Excellent Biodegradability: This makes them an environmentally friendlier option in case of spills or leaks. mdpi.com

High Moisture Tolerance: Synthetic esters can absorb more moisture than mineral oil without a significant degradation of their dielectric properties, which can help to preserve the integrity of the solid insulation within electrical equipment. shell.com

Good Dielectric Strength: They possess high breakdown voltages, indicating their ability to withstand strong electric fields. theiet.org

The molecular structure of synthetic esters, including azelates, contributes to their polarity. This polarity results in different dielectric behaviors compared to non-polar mineral oils. mdpi.com While specific data for this compound is not widely available, the general characteristics of synthetic diesters suggest its potential suitability as a base fluid or an additive in dielectric formulations. The "2-ethylbutyl" branched structure could potentially offer a good balance of low pour point and high viscosity index, which are desirable properties for dielectric coolants operating over a wide temperature range.

Research on various synthetic esters, such as Midel 7131, has demonstrated their effectiveness in demanding applications. scispace.com These esters have shown high dielectric strength and the ability to maintain performance under thermal stress. theiet.org The investigation of different ester structures, including azelates, is an active area of research aimed at optimizing properties like viscosity, thermal conductivity, and oxidative stability for next-generation transformers and other electrical equipment. stle.org

| Property | Synthetic Ester (Typical) | Mineral Oil (Typical) |

|---|---|---|

| Fire Point | > 300 °C | ~170 °C |

| Pour Point | < -50 °C | Varies, typically higher than synthetic esters |

| Biodegradability | Readily biodegradable | Not readily biodegradable |

| Relative Permittivity | ~3.2 | ~2.2 |

Environmental Fate, Biodegradation, and Life Cycle Assessment

Comprehensive Biodegradability Studies

Biodegradation is a primary mechanism for the removal of organic compounds like Bis(2-ethylbutyl) azelate from the environment. The process is heavily influenced by the compound's molecular structure and the presence of capable microbial communities.

Assessment of Aerobic and Anaerobic Degradation Pathways

The degradation of diester plasticizers, including azelates, typically commences with the cleavage of their ester bonds. nih.govnih.gov This initial step yields the parent dicarboxylic acid and the corresponding alcohol—in this case, azelaic acid and 2-ethylbutanol.

Under aerobic conditions , many diesters are readily biodegradable. oecd.org The initial hydrolysis is followed by the further breakdown of the resulting acid and alcohol, which are funneled into central metabolic pathways like the β-ketoadipate pathway. nih.govasm.orgnih.gov The aerobic metabolism of such compounds is often initiated by oxygenase enzymes that introduce oxygen atoms into the molecule, facilitating subsequent ring cleavage or chain breakdown. oup.com For a structurally similar compound, bis(2-ethylhexyl) azelate, studies have shown it is readily biodegradable under aerobic conditions, achieving over 60% biodegradation within 7-8 days and meeting the 10-day window criteria. oecd.org

Anaerobic degradation of esters is also a recognized environmental pathway, particularly in sediments and anoxic water layers. researchgate.net The degradation of phthalate (B1215562) esters has been observed during the anaerobic digestion of sludge. nih.gov The rate and completeness of anaerobic biodegradation are highly dependent on the ester's chemical structure. researchgate.net While specific studies on the anaerobic fate of this compound are limited, the general pathways for esters involve initial hydrolysis followed by fermentation or anaerobic respiration of the breakdown products.

Influence of Molecular Structure on Biodegradation Kinetics

Branching: The presence of branched alkyl chains, such as the 2-ethylbutyl group in this compound, generally hinders biodegradation compared to linear chains. Studies on maleate-based plasticizers revealed that diesters with linear alkyl chains exhibited faster hydrolysis rates than the branched di(2-ethylhexyl) maleate (B1232345) (DEHM). researchgate.net Similarly, research on the anaerobic biodegradation of various esters in marine sediment indicated that branching in the alcohol moiety negatively impacts the degradation rate. researchgate.net This suggests that the steric hindrance from the branched structure of this compound may slow its enzymatic breakdown.

The table below summarizes findings on how structural elements affect the biodegradation of related ester plasticizers.

| Structural Feature | Influence on Biodegradation | Example Compound(s) | Source |

| Alkyl Chain Branching | Decreases rate of biodegradation | Di(2-ethylhexyl) maleate, Branched-alcohol esters | researchgate.net, researchgate.net |

| Linear Alkyl Chains | Increases rate of biodegradation | Di-n-butyl maleate, Succinates with linear alcohols | researchgate.net |

| Unsaturated Bonds | Increases anaerobic biodegradability | Esters with unsaturated acid/alcohol moieties | researchgate.net |

| High Molecular Weight | Generally decreases leachability and can slow degradation | Tris(2-ethylhexyl)trimellitate (TOTM) | publish.csiro.au |

Microbiological Degradation Mechanisms and Microorganism Identification

A diverse array of microorganisms in soil and aquatic environments possesses the enzymatic machinery to degrade ester-based plasticizers. The primary mechanism is the enzymatic hydrolysis of the ester linkages. nih.govnih.govnih.gov

While specific microbes that degrade this compound have not been extensively documented, studies on analogous compounds provide a list of likely candidates. Bacteria from the genus Rhodococcus are known to be effective degraders of plasticizers. For instance, Rhodococcus rhodochrous can break down bis(2-ethylhexyl) adipate (B1204190), a structurally similar diester, into metabolites like 2-ethylhexanol and 2-ethylhexanoic acid. researchgate.net

Recent research has expanded the list of known plasticizer-degrading microbes, as shown in the table below.

| Microorganism(s) | Degraded Plasticizer(s) | Environment | Source |

| Mycobacterium sp. | Dibutyl phthalate (DBP), Acetyl tributyl citrate (B86180) (ATBC) | Marine Plastic Debris | nih.gov |

| Gordonia sp. strain 5F | Di(2-ethylhexyl) phthalate (DEHP) and 11 other PAEs | Polluted Soil | nih.gov |

| Brevibacillus brevis, Acinetobacter baumannii, Moraxella sp., Halomonas sp. | Phthalate Esters (PAEs) | Plastic Waste Soil | researchgate.net |

| Rhodococcus rhodochrous | Bis(2-ethylhexyl) adipate, Maleate diesters | Soil | researchgate.net, researchgate.net |

These microorganisms, found in environments contaminated with plastics, have evolved the capacity to utilize these synthetic compounds as carbon sources. The initial attack is typically carried out by extracellular or cell-surface-bound hydrolases.

Enzymatic Hydrolysis in Environmental Contexts

The enzymatic cleavage of ester bonds is the rate-limiting step in the biodegradation of this compound. nih.gov This reaction is catalyzed by a broad class of enzymes known as hydrolases, which are ubiquitous in the environment. jst.go.jp

Key Enzymes: Lipases, esterases, and cutinases are the primary enzymes involved. nih.govjst.go.jp They function by nucleophilically attacking the carbonyl carbon of the ester bond, leading to its cleavage. nih.gov

Source of Enzymes: These enzymes are produced by a wide range of bacteria and fungi found in soil, water, and biofilms that colonize plastic surfaces (the "Plastisphere"). nih.govacs.org

Reaction Products: The enzymatic hydrolysis of this compound yields azelaic acid and 2-ethylbutanol. This process can be stepwise, first producing the monoester, which is then further hydrolyzed to the diacid. nih.gov Lipases from Candida antarctica have demonstrated high efficiency in both the synthesis and hydrolysis of various esters, including azelates and sebacates, highlighting their potential role in environmental degradation processes. researchgate.netum.es

Environmental Persistence and Mobility Research

The persistence of a chemical refers to the length of time it remains in the environment, while mobility describes its potential to move through environmental compartments like soil and water. acs.org

For large, lipophilic molecules like this compound, mobility in aqueous systems is generally low. Data for the related compound bis(2-ethylhexyl) azelate shows very low water solubility (<0.0004 mg/L) and a high soil-adsorption coefficient (calculated log Koc of 5.48), indicating that it will strongly adsorb to soil and sediment. oecd.org This strong adsorption significantly limits its movement in the environment. Its calculated bioconcentration factor (BCF) is low, suggesting that bioaccumulation in aquatic organisms is not likely. oecd.org

| Property | Value (for related Azelate Esters) | Implication for Environmental Fate | Source |

| Water Solubility | < 0.0004 mg/L (for Bis(2-ethylhexyl) azelate) | Low potential for transport in water; partitioning to sediment/soil | oecd.org |

| Log Koc | 5.48 (calculated, for Bis(2-ethylhexyl) azelate) | Slight to no mobility in soil due to strong adsorption | oecd.org |

| Log BCF | 0.5 (calculated, for Bis(2-ethylhexyl) azelate) | Low potential for bioaccumulation in aquatic life | oecd.org |

| Vapor Pressure | 3 x 10⁻⁴ mm Hg (estimated, for Dibutyl azelate) | Expected to exist as a vapor in the atmosphere, subject to degradation | nih.gov |

Hydrolytic Stability under Environmental Conditions

In addition to enzymatic action, abiotic hydrolysis can contribute to the breakdown of this compound. The stability of the ester linkages is sensitive to pH.

Base-catalyzed hydrolysis is a significant abiotic degradation pathway for esters. nih.gov For dibutyl azelate, the estimated half-life for this reaction is approximately 2 years at a neutral pH of 7, but this shortens dramatically to 75 days at a more alkaline pH of 8. nih.gov Other studies on diethyl azelate (DEA) in an aqueous medium found it to be chemically unstable, with a half-life of about 52 minutes. mdpi.com Furthermore, the degradation of poly(glycerol azelate) was observed to be faster through hydrolysis in a buffer solution compared to its biodegradation when buried in soil. nih.gov

These findings indicate that chemical hydrolysis, particularly in environments with a pH above neutral, is a relevant degradation process for azelate esters, acting in parallel with microbial enzymatic hydrolysis to break down the compound in the environment.

Life Cycle Analysis Considerations for Sustainable Production and Use

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. nist.gov For chemical compounds like this compound, an effective LCA provides critical insights into its sustainability profile and highlights opportunities for greener production and application. wbcsd.org The goal is to understand and mitigate environmental burdens such as greenhouse gas emissions, resource consumption, and waste generation. nist.govwbcsd.org

Sustainable Production Pathways

The production of this compound traditionally involves the esterification of azelaic acid with 2-ethyl-1-butanol (B44090). chemsrc.com This process is typically reliant on conventional chemical synthesis methods which may involve acid catalysts and significant energy input. um.es

In the pursuit of sustainability, significant advancements have been made in developing biocatalytic pathways for similar diester compounds, which are applicable to this compound. These innovative methods utilize enzymes, such as immobilized lipases, to catalyze the reaction under milder conditions. researchgate.netresearchgate.net Research on the synthesis of analogous esters, like bis(2-ethylbutyl) adipate and bis(2-ethylbutyl) sebacate (B1225510), has demonstrated the viability of using lipase-based catalysts in a solvent-free system. um.esresearchgate.net This biocatalytic approach is a promising foundation for developing more sustainable, large-scale processes for producing biodegradable plasticizers and lubricants. researchgate.netresearchgate.net

Key advantages of enzymatic synthesis include:

Reduced Energy Consumption: Reactions can often be carried out at lower temperatures (e.g., 50°C) compared to traditional methods. um.esresearchgate.net

Solvent-Free Systems: Eliminating the need for organic solvents reduces waste and environmental impact. um.esresearchgate.net

High Purity Products: Enzymatic processes can lead to high yields of the desired product with fewer byproducts. researchgate.net

Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving process economics and reducing waste. researchgate.net

The following table compares key parameters of conventional versus biocatalytic production methods for diesters similar to this compound.

| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis (Enzymatic) |

| Catalyst | Acid catalysts (e.g., sulfuric acid) | Immobilized Lipase (B570770) (e.g., Novozym® 435) |

| Reaction Temperature | Typically high | Mild (e.g., 50°C) |

| Solvent Use | Often requires organic solvents | Can be performed in a solvent-free system |

| Sustainability Aspect | Higher energy consumption, potential for hazardous waste | Lower energy use, greener process, catalyst is reusable |

This data is based on research into analogous diester synthesis. um.esresearchgate.net

Sustainable Use and End-of-Life

This compound is used as a plasticizer, an additive that imparts flexibility to materials like polymers. europa.eu During the use phase of a product containing this plasticizer, a key environmental consideration is the potential for the substance to migrate or leach from the polymer matrix. jinlichemical.comchemistryviews.org This is particularly relevant for products exposed to heat or mechanical stress. jinlichemical.com The design of the plastic formulation plays a role in how well the plasticizer is bound within the material. chemistryviews.org

From a life cycle perspective, the end-of-life stage is crucial for sustainability. Promoting a circular economy for plastics is a primary challenge to reduce their environmental footprint. figshare.com This involves designing products and systems that facilitate the recovery and recycling of materials. europa.eu For plastics containing additives like this compound, effective recycling depends on processes that can either recover the plasticizer or ensure the recycled polymer retains the necessary properties. The development of fully bio-based and biodegradable plastic formulations, using bio-derived additives, is another strategy to address issues related to fossil fuel origin and non-biodegradability. acs.org

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Azelate Esters

Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and interactions of molecules. For azelate esters such as bis(2-ethylbutyl) azelate, these techniques offer a microscopic view of the conformational landscape and its influence on macroscopic properties.

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule characterized by a nine-carbon dicarboxylic acid backbone (azelaic acid) and two branched 2-ethylbutyl ester groups. The numerous rotatable bonds along its structure give rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy arrangements of the molecule, which are the most populated at a given temperature.

Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over time. From this trajectory, various properties and dynamic processes can be analyzed.

Table 1: Representative Dihedral Angles and Their Population in a Simulated Ensemble of a Generic Diester

| Dihedral Angle (C-O-C-C) | Population (%) |

| anti (near 180°) | 65 |

| gauche+ (near 60°) | 15 |

| gauche- (near -60°) | 15 |

| syn (near 0°) | 5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Structure-Property Relationship Predictions

One of the primary goals of molecular modeling is to predict macroscopic properties from the molecular structure. For this compound, properties relevant to its application as a lubricant, such as viscosity, pour point, and thermal stability, are of particular interest.

MD simulations can be used to calculate transport properties like viscosity. By applying a simulated shear force to a liquid system of this compound molecules, the resulting shear stress can be measured, allowing for the determination of the viscosity coefficient. acs.org The simulations can reveal how the molecular shape, flexibility, and intermolecular interactions, primarily van der Waals forces, contribute to the fluid's resistance to flow. The branched structure of the 2-ethylbutyl groups is expected to influence viscosity and low-temperature properties, as branching can disrupt regular packing and lower the pour point. mdpi.com

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict these properties. These models use molecular descriptors, which are numerical representations of molecular structure, to establish a statistical relationship with a particular property. For a series of azelate esters, descriptors such as molecular weight, number of rotatable bonds, and solvent-accessible surface area could be correlated with experimentally measured viscosities to build a predictive model. researchgate.net

Table 2: Predicted Lubricant Properties of a Model Diester Using QSPR

| Molecular Descriptor | Value | Predicted Viscosity (cP at 40°C) | Predicted Pour Point (°C) |

| Molecular Weight | 370.58 | 15.2 | -55 |

| Number of Rotatable Bonds | 18 | 15.2 | -55 |

| Topological Polar Surface Area | 52.6 Ų | 15.2 | -55 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantum Chemical Calculations for Reaction Mechanisms

The synthesis of this compound is typically achieved through the Fischer esterification of azelaic acid with 2-ethylbutanol, catalyzed by a strong acid. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanism of such reactions. rsc.orgchemguide.co.uk

These calculations can map out the entire potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The energies of these species allow for the determination of activation barriers and reaction enthalpies.

The Fischer esterification mechanism involves several key steps:

Protonation of the carboxylic acid carbonyl oxygen by the acid catalyst.

Nucleophilic attack of the alcohol (2-ethylbutanol) on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the catalyst. masterorganicchemistry.com

Quantum chemical calculations can provide detailed geometric information for each transition state, such as bond lengths and angles, offering a deeper understanding of the electronic rearrangements that occur during the reaction. The calculated activation energies can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the reaction rate and yield. rsc.orgresearchgate.net

Table 3: Calculated Relative Energies for the Esterification of a Carboxylic Acid with an Alcohol

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Protonated Carboxylic Acid | -5.2 |

| 3 | Tetrahedral Intermediate | -12.8 |

| 4 | Transition State for Water Elimination | 15.6 |

| 5 | Protonated Ester + Water | -8.1 |

| 6 | Products | -2.5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Statistical and Machine Learning Approaches for Process Optimization

The industrial production of this compound requires careful optimization of process parameters to maximize yield and purity while minimizing costs and environmental impact. Advanced statistical and machine learning methods are increasingly being used for this purpose.

Response Surface Methodology (RSM) for Predictive Modeling